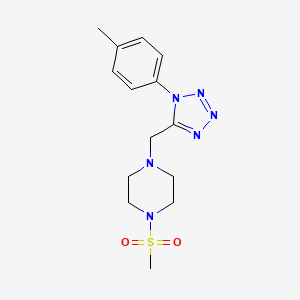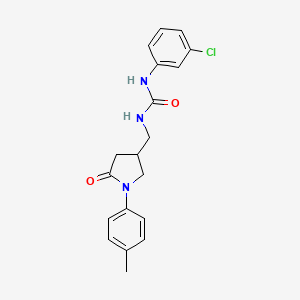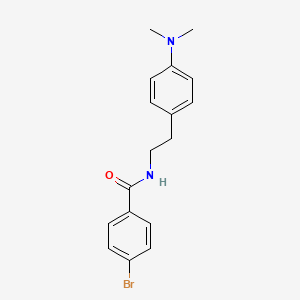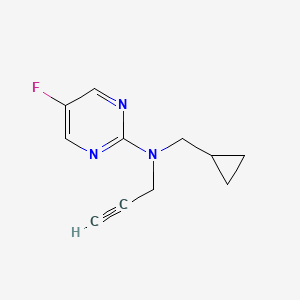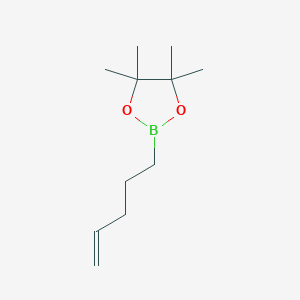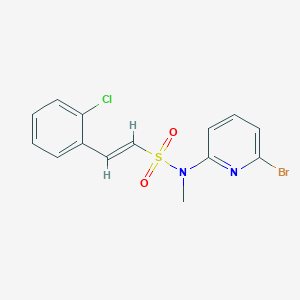
(E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide, also known as BAY 41-2272, is a chemical compound that has been widely studied for its potential use as a therapeutic agent. This compound belongs to a class of drugs known as soluble guanylate cyclase (sGC) activators, which have been shown to have a range of beneficial effects on various physiological processes.
作用机制
(E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide 41-2272 works by binding to the sGC enzyme and increasing its sensitivity to nitric oxide (NO), a signaling molecule that is produced by the body in response to various stimuli. When sGC is activated by NO, it catalyzes the production of cGMP, which in turn leads to the various physiological effects described above.
Biochemical and Physiological Effects:
(E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide 41-2272 has been shown to have a range of biochemical and physiological effects, including:
- Vasodilation: (E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide 41-2272 has been shown to cause relaxation of smooth muscle cells in blood vessels, leading to increased blood flow and decreased blood pressure.
- Anti-inflammatory effects: (E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide 41-2272 has been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
- Anti-fibrotic effects: (E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide 41-2272 has been shown to inhibit the production of extracellular matrix proteins, which can contribute to the development of fibrosis in various tissues.
实验室实验的优点和局限性
One advantage of (E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide 41-2272 is its specificity for sGC, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes. However, one limitation is that its effects may be influenced by other factors in the experimental system, such as the presence of other signaling molecules or the activity of other enzymes.
未来方向
There are several potential future directions for research on (E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide 41-2272, including:
- Further investigation of its effects on various physiological processes, such as wound healing, tissue repair, and neuroprotection.
- Development of more potent and selective sGC activators that can be used for therapeutic purposes.
- Investigation of the potential use of (E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide 41-2272 in combination with other drugs for the treatment of various diseases, such as hypertension, pulmonary fibrosis, and neurodegenerative diseases.
In conclusion, (E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide 41-2272 is a promising compound that has been shown to have a range of beneficial effects on various physiological processes. Further research on this compound and its potential therapeutic applications is warranted.
合成方法
The synthesis of (E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide 41-2272 involves a multistep process that begins with the reaction of 2-chlorobenzaldehyde with methylamine to form 2-chloro-N-methylbenzamide. This intermediate is then reacted with 6-bromopyridine-2-carboxylic acid to form the desired product.
科学研究应用
(E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide 41-2272 has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its ability to increase the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that plays a key role in regulating various physiological processes. This increased cGMP production has been shown to have a range of beneficial effects, including vasodilation, anti-inflammatory effects, and anti-fibrotic effects.
属性
IUPAC Name |
(E)-N-(6-bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2S/c1-18(14-8-4-7-13(15)17-14)21(19,20)10-9-11-5-2-3-6-12(11)16/h2-10H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQABMFVHBOCHTL-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC=C1)Br)S(=O)(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=NC(=CC=C1)Br)S(=O)(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethene-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2786109.png)
![5-(2-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2786110.png)
![(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2786111.png)
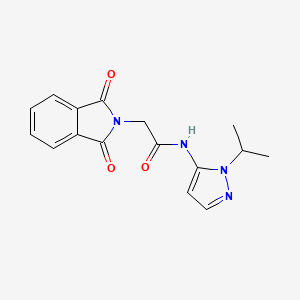
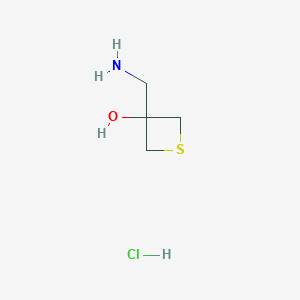
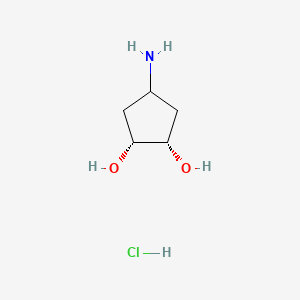
![Methyl 6-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate](/img/structure/B2786117.png)
